

Commercial & Synthetic Guide: 2-Chloro-5-(4-fluorophenyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(4-fluorophenyl)pyridine

CAS No.: 163563-10-8

Cat. No.: B182264

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CAS: 163563-10-8 | Formula: C₁₁H₇ClFN | MW: 207.63 g/mol [\[1\]](#)

Part 1: Executive Market Analysis

Status: High-Value Research Intermediate Availability: Low (Custom Synthesis / Specialty Catalog) Cost Tier: Premium (>\$1,000 USD per gram via catalog)

2-Chloro-5-(4-fluorophenyl)pyridine is a specialized biaryl scaffold used primarily in the discovery phase of medicinal chemistry. Unlike commodity pyridines, it is not widely stocked in bulk. Current market data indicates a significant price premium, driven by its status as a "building block" rather than a raw material.

| Metric | Commercial Status |
|--------------------|--|
| Primary Suppliers | Alichem, Hangzhou Sage Chemical, Amatek Scientific |
| Typical Pack Sizes | 250 mg, 1 g, 5 g |
| Estimated Price | ~\$1,000 - \$2,750 / gram (Catalog Price) |
| Lead Time | 2-4 Weeks (Often "Make-to-Order") |
| Purity Standard | >95% (HPLC) |

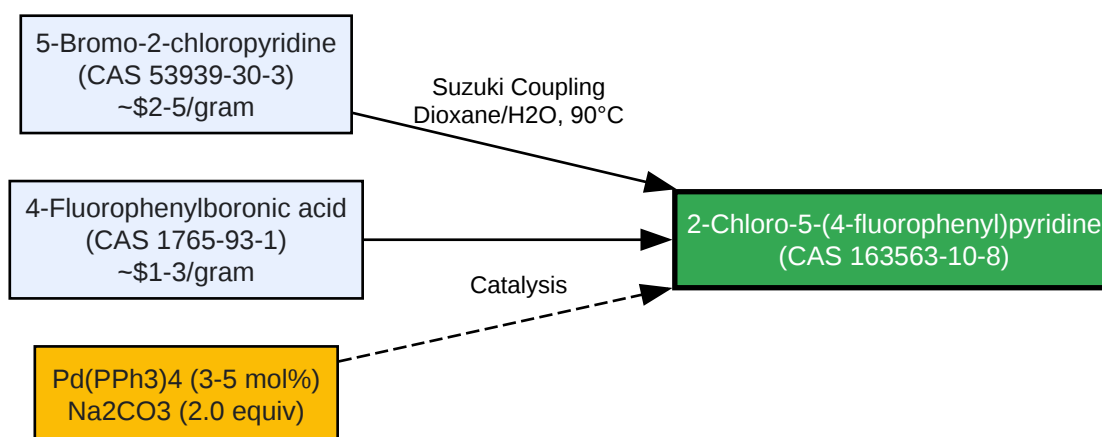
Strategic Recommendation (Make vs. Buy): Due to the exorbitant catalog price, in-house synthesis is strongly recommended for requirements exceeding 500 mg. The raw materials are inexpensive commodity chemicals, allowing for a cost reduction of >90% via a single-step protocol.

Part 2: Synthetic Protocol (The "Make" Option)

Objective: Selective synthesis of **2-Chloro-5-(4-fluorophenyl)pyridine** via Suzuki-Miyaura coupling.

Retrosynthetic Logic

The synthesis relies on the chemoselective reactivity of the C5-Bromine bond over the C2-Chlorine bond. Palladium(0) undergoes oxidative addition significantly faster at the electron-deficient C-Br bond compared to the C-Cl bond, allowing the 2-chloro motif to remain intact for future functionalization.



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Figure 1: Chemoselective Suzuki coupling pathway utilizing the reactivity difference between C-Br and C-Cl bonds.

Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

- Substrate: 5-Bromo-2-chloropyridine (1.0 equiv, 5.2 mmol, 1.0 g)
- Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 6.2 mmol, 0.87 g)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 300 mg)
- Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 10.4 mmol, dissolved in min. water)
- Solvent: 1,4-Dioxane (20 mL, degassed)

Step-by-Step Workflow:

- Degassing: Charge a reaction flask with 1,4-dioxane and aqueous Na₂CO₃. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
- Charging: Add 5-Bromo-2-chloropyridine, 4-Fluorophenylboronic acid, and Pd(PPh₃)₄ under a positive stream of nitrogen.

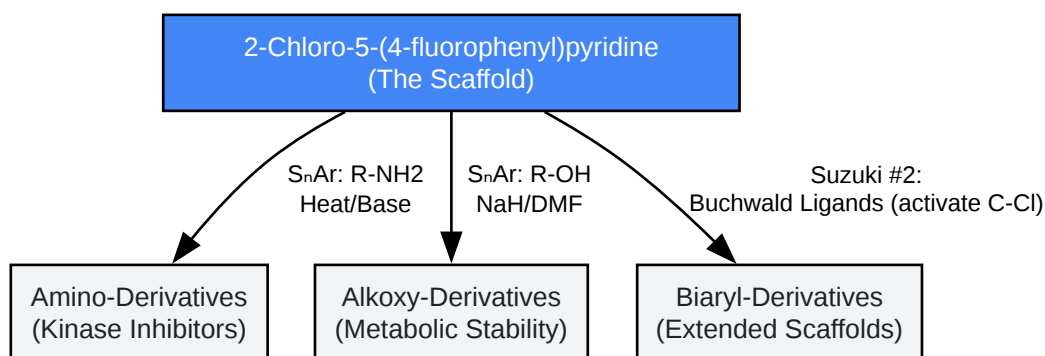
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:1) or LC-MS. The starting bromide should disappear; the chloride remains stable.
- Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0-10% EtOAc in Hexanes.
 - Expected Yield: 75–85%
 - Appearance: White to off-white solid.

Part 3: Applications & Divergent Synthesis

The primary value of CAS 163563-10-8 lies in the 2-Chloro handle. This position is activated for Nucleophilic Aromatic Substitution (S_NAr), allowing the rapid generation of drug-like libraries (e.g., for kinase inhibitors or GPCR ligands).

The "Hub-and-Spoke" Library Model

Researchers use this intermediate to introduce diversity at the final stage of synthesis.



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Figure 2: Divergent synthesis strategy. The 2-Cl position serves as a universal acceptor for amines and alkoxides.

Pharmaceutical Relevance[4][5][6][7][8]

- **Metabolic Stability:** The 4-fluorophenyl moiety is a classic bioisostere used to block metabolic oxidation (P450 metabolism) at the para-position of the phenyl ring.
- **Kinase Inhibition:** The 2-aminopyridine motif (derived from this scaffold) is ubiquitous in ATP-competitive kinase inhibitors (e.g., Crizotinib analogs).

Part 4: Quality Control & Safety

Analytical Specifications

To validate the integrity of the synthesized or purchased material:

- **¹H NMR (CDCl₃):** Look for the diagnostic pyridine protons.[3] The proton at C6 (adjacent to nitrogen) will appear as a doublet around δ 8.6–8.8 ppm. The 4-fluorophenyl group will show a characteristic multiplet pattern in the aromatic region (δ 7.0–7.6 ppm).
- **HPLC Purity:** >95% @ 254 nm.
- **Mass Spec:** [M+H]⁺ = 208.03 (approx).

Handling & Safety Profile

Note: Specific MSDS data for this exact CAS is limited; profile is derived from structural analogs (2-chloropyridine).

| Hazard Class | Description | Precaution |
|----------------|--|--|
| Acute Toxicity | Harmful if swallowed or absorbed through skin. | Wear nitrile gloves and lab coat. |
| Irritant | Causes skin and eye irritation (H315, H319). | Use safety goggles; work in a fume hood. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Dispose of waste in halogenated organic streams. |

References

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Sources

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